1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole
Overview
Description
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a compound that features a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other nitrophenyl compounds, it may interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular context and could involve binding to active sites or allosteric modulation of protein function .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole typically involves the nitration of a trifluoromethyl-substituted phenyl compound followed by the formation of the imidazole ring. One common method involves the use of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired imidazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-imidazole.
Substitution: Depending on the nucleophile, various substituted imidazole derivatives can be formed.
Scientific Research Applications
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
2-nitro-4-(trifluoromethyl)phenol: Similar structure but lacks the imidazole ring.
2-nitro-4-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an imidazole ring.
Uniqueness
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is unique due to the presence of both a nitro group and a trifluoromethyl group on the phenyl ring, combined with the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a heterocyclic compound characterized by a five-membered imidazole ring substituted with a nitro group and a trifluoromethyl group on the phenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of antiviral and anticancer therapies.
Chemical Structure and Properties
- Molecular Formula : C10H6F3N3O2
- Molecular Weight : 263.17 g/mol
- Structure : The compound features an imidazole ring fused with a phenyl group, with specific substitutions that enhance its chemical reactivity and biological activity.
Inhibition of Nitric Oxide Synthase (NOS)
Research indicates that this compound may inhibit nitric oxide synthase (NOS), an enzyme responsible for producing nitric oxide (NO). NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The inhibition of NOS could have therapeutic implications in conditions where excessive NO production is detrimental, such as inflammation and certain cancers.
Antiviral and Anticancer Activities
Studies have shown that derivatives of imidazole compounds exhibit significant cytotoxic properties against various cancer cell lines. Specifically, this compound has demonstrated:
- Cytotoxic Effects : It has been noted for its ability to induce apoptosis in cancer cells, potentially through mechanisms involving the disruption of microtubule assembly, leading to cell cycle arrest .
- Antiviral Properties : The compound's structure suggests it may interfere with viral replication mechanisms, making it a candidate for further investigation in antiviral drug development.
Study on Anticancer Activity
A study evaluating the anticancer potential of various imidazole derivatives found that this compound exhibited notable activity against breast cancer cell lines. The compound was shown to enhance caspase-3 activity, indicating its role in promoting apoptosis at concentrations as low as 10 µM .
Anti-Parasitic Activity
In related research, compounds structurally similar to this compound were screened for anti-trypanosomal activity. While specific data on this compound was not highlighted, the general class of nitroimidazoles has shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. The need for new treatments is critical due to resistance issues with existing therapies .
Comparative Biological Activity Table
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(9(5-7)16(17)18)15-4-3-14-6-15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZWGVPOLFJCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.